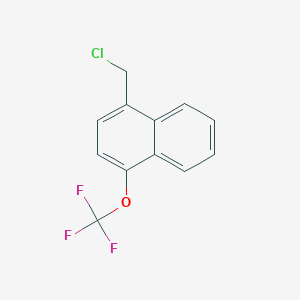
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a chloromethyl group and a trifluoromethoxy group
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to achieve the desired substitution pattern.
Industrial production methods may involve continuous-flow synthesis techniques, which allow for efficient and scalable production of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene can undergo a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Palladium-Catalyzed Reactions: Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives can produce ortho- or para-substituted carbocycles.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it an effective intermediate in various chemical reactions . The chloromethyl group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with potential biological and industrial applications.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-(Chloromethyl)naphthalene: This compound lacks the trifluoromethoxy group, which significantly alters its chemical properties and reactivity.
α-(Trifluoromethyl)styrene Derivatives: These compounds also contain the trifluoromethyl group, but their structural differences lead to distinct reactivity and applications.
The presence of both the chloromethyl and trifluoromethoxy groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H8ClF3O |
|---|---|
Molecular Weight |
260.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8ClF3O/c13-7-8-5-6-11(17-12(14,15)16)10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
INSRLGSTYVGRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


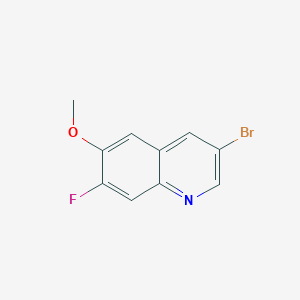

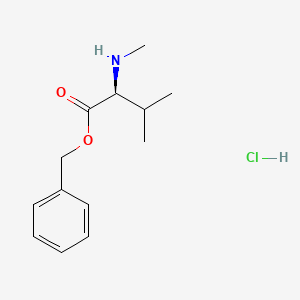
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)
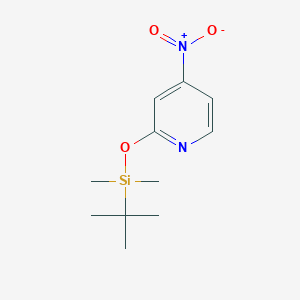


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

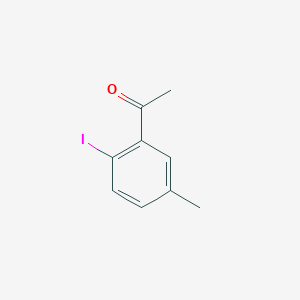
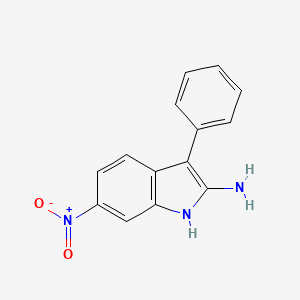
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
